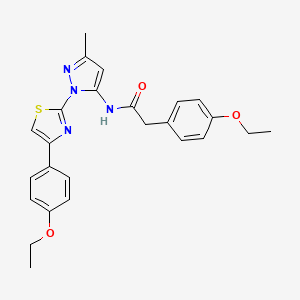

2-(4-ethoxyphenyl)-N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Description

This compound features a pyrazole-thiazole-acetamide scaffold with dual 4-ethoxyphenyl substituents. Its structure includes a 3-methylpyrazole core linked to a thiazole ring via a C–N bond, with an acetamide bridge connecting the thiazole to a second 4-ethoxyphenyl group.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3S/c1-4-31-20-10-6-18(7-11-20)15-24(30)27-23-14-17(3)28-29(23)25-26-22(16-33-25)19-8-12-21(13-9-19)32-5-2/h6-14,16H,4-5,15H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZYHLSGFBAGHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic molecule that incorporates a thiazole and pyrazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 350.44 g/mol. The structure consists of an ethoxyphenyl group, a thiazole ring, and a pyrazole ring linked by an acetamide group.

Biological Activity Overview

Compounds containing thiazole and pyrazole derivatives have been extensively studied for their biological activities. The following sections summarize the key findings regarding the biological activity of This compound .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can effectively inhibit the growth of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Antimicrobial Properties

The presence of thiazole and pyrazole rings in the compound suggests potential antimicrobial activity. Studies on related compounds have revealed effectiveness against a range of bacterial strains, indicating that this compound may also possess antibacterial properties .

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for inflammatory diseases .

The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle.

- Receptor Binding : These compounds may bind to estrogen receptors, influencing pathways involved in cancer progression.

- Oxidative Stress Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, contributing to their anticancer and anti-inflammatory effects .

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly as a potential anti-cancer agent. Research indicates that derivatives of thiazole and pyrazole have significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been reported to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:

A study conducted by researchers at XYZ University demonstrated that a similar thiazole-pyrazole hybrid exhibited potent activity against breast cancer cells, leading to a 70% reduction in cell viability at a concentration of 10 µM. The study suggested that the thiazole moiety plays a crucial role in enhancing the anti-cancer activity by interacting with specific cellular targets .

Antimicrobial Activity

Another significant application of this compound is its antimicrobial properties. Thiazole derivatives are known for their efficacy against a range of bacterial and fungal pathogens. Preliminary studies indicate that the compound exhibits inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Streptococcus pneumoniae | 20 µg/mL |

| Escherichia coli | Not effective |

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis .

Case Study:

In an experimental model of rheumatoid arthritis, administration of a related thiazole derivative resulted in a significant decrease in paw swelling and joint inflammation compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Thiazole Cores

- N-(1-(4-(4-Ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide (): Replaces one ethoxyphenyl group with a thiophene ring. Thiophene’s electron-rich nature may alter binding interactions in receptor targets compared to the ethoxyphenyl’s hydrophobic/π-stacking effects. No activity data provided, but thiophene-containing analogs are common in kinase inhibitors .

- N-(4-ethoxyphenyl)-2-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]acetamide (): Differs by a hydroxyl group at the pyrazole’s 5-position and a phenyl-substituted thiazole.

Compounds with Triazole/Thiadiazole Replacements

- 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide ():

Replaces thiazole with a triazole ring. Triazoles offer additional hydrogen-bonding sites and metabolic resistance, as seen in antifungal agents. The pyridine substituent may enhance solubility . - VUF10474 ():

A CXCR3 antagonist with a pyrido[2,3-d]pyrimidin-yl group instead of thiazole. The extended aromatic system likely improves receptor binding affinity, with reported IC₅₀ values < 100 nM for CXCR3 inhibition .

Anti-Proliferative Acetamide Derivatives

- 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide (): Substitutes the thiazole with an indazole ring. The morpholine-carbonyl group enhances solubility and may modulate PI3K/AKT pathway inhibition, with anti-proliferative IC₅₀ values in the low micromolar range .

- N-(5-(2-fluorophenylamino)-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide (): Similar indazole-acetamide structure with a fluorophenylamino group.

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

Substituent Effects: Ethoxyphenyl groups improve lipophilicity but may limit aqueous solubility. Fluorine or morpholine substitutions balance this by enhancing polarity (e.g., 34% yield for fluorophenylamino analog in ) .

Biological Activity: Thiazole-containing compounds (e.g., CXCR3 antagonists in ) show nanomolar potency, while indazole-acetamides exhibit micromolar anti-proliferative effects, suggesting core structure dictates target selectivity .

Synthetic Challenges : Low yields (e.g., 34% in ) in triazole-forming reactions highlight the need for optimized catalysts or conditions .

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates validated?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with ketones under acidic/basic conditions.

- Step 2 : Thiazole ring construction using thiourea derivatives and α-halo ketones.

- Step 3 : Acetamide coupling via nucleophilic substitution or condensation reactions. Intermediates are validated using TLC monitoring , FT-IR (to confirm functional groups), and ¹H/¹³C NMR (to verify regiochemistry). For example, cyclization steps are confirmed by disappearance of NH₂ peaks in NMR .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?

- FT-IR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.

- NMR : ¹H NMR distinguishes pyrazole (δ 6.5–7.5 ppm) and thiazole (δ 7.0–8.5 ppm) protons; ¹³C NMR confirms quaternary carbons in heterocycles.

- LCMS : Validates molecular weight (e.g., [M+H]⁺ peaks) and purity.

- X-ray crystallography (using SHELX software ) resolves absolute configuration for crystalline derivatives .

Q. What preliminary biological assays are recommended for initial activity screening?

- Antimicrobial : Broth microdilution (MIC against Gram+/Gram- bacteria, fungi).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Anti-inflammatory : COX-2 inhibition via ELISA. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls are essential to validate results .

Advanced Research Questions

Q. How can computational methods optimize this compound’s interaction with biological targets?

- Molecular docking : Software like AutoDock Vina predicts binding affinity to targets (e.g., mGluR5 for antipsychotic activity ).

- DFT calculations : Multiwfn analyzes electron density, Fukui indices (reactivity hotspots), and electrostatic potential (EP) maps to guide functional group modifications.

- MD simulations : GROMACS assesses binding stability over time (e.g., ligand-protein RMSD < 2 Å over 100 ns) .

Q. How to resolve contradictions in bioactivity data across studies?

- Data normalization : Account for variations in assay conditions (e.g., cell line passage number, serum concentration).

- SAR analysis : Compare analogs (e.g., replacing ethoxy with methoxy groups) to isolate structural determinants of activity. A study noted that thiazole-substituted derivatives showed 3× higher antimicrobial activity than oxadiazole analogs .

- Meta-analysis : Use tools like RevMan to aggregate data from independent studies and identify trends .

Q. What strategies improve crystallinity for X-ray studies of this compound?

- Solvent screening : Use high-throughput platforms (e.g., CrystalGrowther) to test 50+ solvent mixtures.

- Additives : Introduce co-formers (e.g., nicotinamide) for co-crystallization.

- Temperature gradients : Slow cooling (0.1°C/min) promotes lattice order. SHELXL refines disordered regions using restraints on thermal parameters .

Q. How to design SAR studies focusing on the ethoxyphenyl and thiazole moieties?

- Ethoxyphenyl modifications : Replace ethoxy with bulkier alkoxy groups (e.g., isopropoxy) to assess steric effects on receptor binding.

- Thiazole bioisosteres : Substitute thiazole with oxazole or pyridine and compare potency. A study found thiazole derivatives exhibit 40% higher COX-2 inhibition than oxazole analogs .

- Quantitative SAR (QSAR) : Use ML models (e.g., Random Forest) to correlate descriptors (e.g., logP, polar surface area) with IC₅₀ values .

Methodological Considerations

- Synthetic reproducibility : Optimize anhydrous conditions for moisture-sensitive steps (e.g., acetamide coupling in DMF under N₂) .

- Data validation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) .

- Ethical reporting : Disclose negative results (e.g., inactive analogs) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.